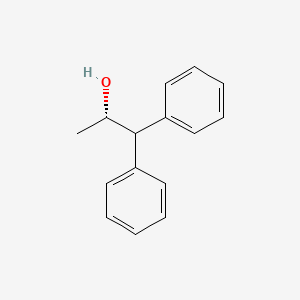
(2S)-1,1-diphenylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1,1-diphenylpropan-2-ol is a chiral alcohol compound characterized by the presence of two phenyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-diphenylpropan-2-ol typically involves the reduction of the corresponding ketone, (S)-(+)-1,1-Diphenyl-2-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1,1-diphenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (S)-(+)-1,1-Diphenyl-2-propanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products
Oxidation: (S)-(+)-1,1-Diphenyl-2-propanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(2S)-1,1-diphenylpropan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and is used in studies involving enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the production of drugs.
Industry: The compound is utilized in the manufacture of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-1,1-diphenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The pathways involved can vary widely based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
®-(-)-1,1-Diphenyl-2-propanol: The enantiomer of (2S)-1,1-diphenylpropan-2-ol, which has similar chemical properties but different biological activities due to its chirality.
1,1-Diphenyl-2-propanone: The ketone form of the compound, which is a key intermediate in its synthesis and reactions.
1,1-Diphenyl-2-propanamine: An amine derivative that shares structural similarities but exhibits different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its ability to participate in a wide range of chemical reactions and its applications in various fields further highlight its significance.
Propiedades
Fórmula molecular |
C15H16O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
(2S)-1,1-diphenylpropan-2-ol |
InChI |
InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/t12-/m0/s1 |
Clave InChI |
BDZAWYBXBHTHFM-LBPRGKRZSA-N |
SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
SMILES isomérico |
C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)O |
SMILES canónico |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1637752.png)
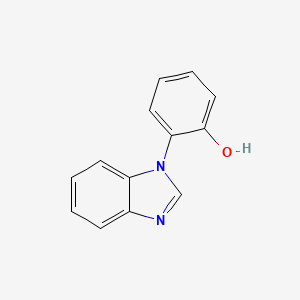
![N-[(Z)-(4-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B1637762.png)
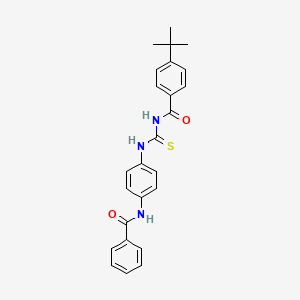

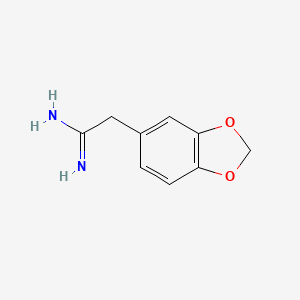

![1-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1637791.png)
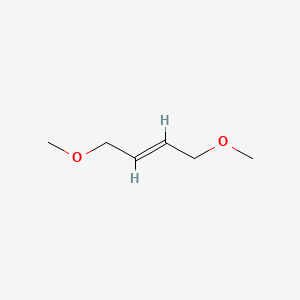
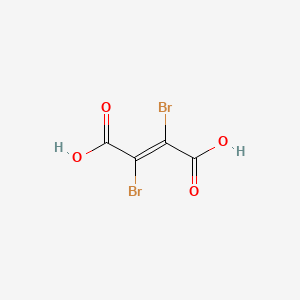
![Methyl 3,3,3-trifluoro-2-[toluene-4-sulfonylimino]propionate](/img/structure/B1637809.png)
